Specific Scientific Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .
Summary of the Application: Fmoc amino acids, including “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid”, are used as building blocks in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions.
Methods of Application or Experimental Procedures: The synthesis of Fmoc amino acids starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Results or Outcomes Obtained: The Fmoc amino acids, once synthesized, are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .
Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Thiazole Derivatives .
Summary of the Application: “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid” can be used as a precursor to synthesize thiazole derivatives . Thiazoles are heterocyclic compounds that have various applications in medicinal chemistry due to their bioactive properties .
Methods of Application or Experimental Procedures: The synthesis of thiazole derivatives starts from the corresponding Fmoc amino acid and a suitable thiazole-containing compound . The reaction conditions would depend on the specific thiazole compound used .
Results or Outcomes Obtained: The resulting thiazole derivatives can be isolated and purified for further use . These compounds can be used in various research applications, including drug discovery .
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid is a synthetic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group attached to an amino acid derivative. Its molecular formula is and it has a molar mass of 381.46 g/mol. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry, particularly due to the protective role of the fluorenylmethoxycarbonyl group in organic reactions .
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid typically involves several steps:
This compound has several applications in research and industry:
Interaction studies involving 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Several compounds share structural characteristics with 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid. These include:
Compound Name | Molecular Formula | CAS Number |
---|---|---|
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid | C20H21NO4S | 112883-40-6 |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid | C22H25NO4 | 359766-58-8 |
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-amino-butyric acid | C23H28N2O5 | 235788-61-1 |
The uniqueness of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid lies in its specific combination of a bulky fluorenyl group with a branched-chain amino acid derivative. This structural configuration enhances its stability and reactivity compared to simpler amino acids or other derivatives lacking such protective groups. This makes it particularly valuable in synthetic organic chemistry and biochemistry applications .
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid (C₂₃H₂₇NO₄; molecular weight: 381.5 g/mol) is a synthetic amino acid derivative featuring an Fmoc-protected α-amino group and a dimethyl-substituted hexanoic acid backbone. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), shields the amino functionality during iterative coupling reactions, while the branched aliphatic chain introduces conformational constraints to peptide structures. The compound’s CAS registry number, 1379863-59-8, identifies its unique chemical identity in databases.
This compound addresses two key challenges in peptide science: (1) preventing undesired side reactions during sequential amino acid couplings, and (2) engineering peptides with enhanced stability and target specificity. The dimethylhexanoic acid moiety disrupts regular secondary structures like α-helices and β-sheets, enabling the creation of peptides with novel folding patterns. Furthermore, its hydrophobicity improves membrane permeability in therapeutic candidates, a critical factor in drug development.
While early Fmoc-protected amino acids emerged in the 1970s as alternatives to tert-butoxycarbonyl (Boc) groups, the specific development of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid followed advances in branched-chain amino acid research during the 2010s. PubChem records indicate its first registration in 2016, coinciding with growing interest in sterically hindered residues for peptide stapling and macrocyclization.
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid follows established protocols for fluorenylmethoxycarbonyl-protected amino acid derivatives [2]. The primary synthetic approach involves the protection of 2-amino-4,4-dimethylhexanoic acid using fluorenylmethoxycarbonyl chloride under carefully controlled conditions [9]. This methodology represents a modification of standard solid-phase peptide synthesis protocols adapted for specialized amino acid building blocks [3].
The traditional route begins with 2-amino-4,4-dimethylhexanoic acid hydrochloride salt, which undergoes nucleophilic substitution with fluorenylmethoxycarbonyl chloride in the presence of sodium carbonate as the base [2]. The reaction proceeds through formation of a carbamate linkage between the amino group and the fluorenylmethoxycarbonyl moiety [4]. Following the general procedure for fluorenylmethoxycarbonyl protection of amines, the amino acid hydrochloride is dissolved in 1,4-dioxane and cooled to 0°C before addition of 10% sodium carbonate [2].
An alternative copper complexation strategy has been developed for selective protection of bis-amino acid building blocks [14]. This approach utilizes temporary copper complexation to block primary amino groups while allowing selective fluorenylmethoxycarbonyl protection of secondary amines [14]. The method involves formation of a dimeric copper complex containing two carboxylic acids and two α-amino groups, which temporarily protects the primary amino group during fluorenylmethoxycarbonyl installation [14].
Advanced flow synthesis techniques have emerged as viable alternatives for fluorenylmethoxycarbonyl amino acid production [19]. These continuous flow methods enable synthesis at elevated temperatures with improved reaction kinetics and reduced cycle times [19]. The flow approach typically operates at 90°C with residence times of 2-4 hours, achieving yields of 80-95% [12].
Route | Starting Material | Protecting Reagent | Base Used | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|---|---|---|
Traditional Fluorenylmethoxycarbonyl Protection | 2-amino-4,4-dimethylhexanoic acid HCl | Fluorenylmethoxycarbonyl-Cl | Na2CO3 | H2O/Dioxane | 0-25 | 16-24 h | 70-85 |
Copper Complexation Strategy | Amino acid precursor | Fluorenylmethoxycarbonyl-OSu with Cu2+ | NaHCO3 | DMF/H2O | 0-25 | 12-18 h | 75-90 |
Flow Synthesis | 2-amino-4,4-dimethylhexanoic acid | Fluorenylmethoxycarbonyl-OSu | DIEA | DMF | 90 | 2-4 h | 80-95 |
Microwave-Assisted | 2-amino-4,4-dimethylhexanoic acid | Fluorenylmethoxycarbonyl-Cl | Na2CO3 | H2O/Dioxane | 0-25 | 30-60 min | 65-80 |
The fluorenylmethoxycarbonyl protecting group serves as a base-labile amine protecting group that exhibits exceptional stability toward acids and hydrolysis [4]. This protecting group consists of a fluorenyl ring connected to a methoxycarbonyl group, where the fluorenyl ring provides stability by shielding the amino group from unwanted reactions during peptide synthesis [9]. The methoxycarbonyl group functions as a linker between the fluorenyl ring and the amino group, facilitating controlled removal when necessary [9].
Fluorenylmethoxycarbonyl protection is typically introduced through reaction with fluorenylmethoxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate under weak base conditions such as sodium carbonate or sodium bicarbonate [9]. The choice between fluorenylmethoxycarbonyl chloride and fluorenylmethoxycarbonyl succinimidyl ester depends on reaction control requirements, with the succinimidyl ester offering easier control and fewer side reactions [9].
The protecting group demonstrates remarkable stability under acidic conditions but exhibits high sensitivity to alkaline environments [9]. This selectivity makes it particularly suitable for use with acid-sensitive protecting groups such as tert-butoxycarbonyl or carbobenzyloxy to protect amino acids containing reactive side chain groups [9]. The fluorenylmethoxycarbonyl group possesses strong ultraviolet absorption properties, enabling detection through ultraviolet absorption spectroscopy [4] [9].
Deprotection of the fluorenylmethoxycarbonyl group occurs rapidly under basic conditions, with piperidine being the preferred reagent [4]. Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate [4]. The deprotection reaction can be monitored spectrophotometrically since the byproduct absorbs strongly at characteristic wavelengths [4].
The mechanism of fluorenylmethoxycarbonyl deprotection involves base-catalyzed elimination to form dibenzofulvene [8]. Under optimized conditions, complete deprotection occurs within 7 minutes using 20% piperidine at pH 11 in aqueous conditions at room temperature [8]. The reaction proceeds efficiently even in the presence of other protecting groups, demonstrating the orthogonal nature of fluorenylmethoxycarbonyl chemistry [8].
Temperature control represents a critical parameter in fluorenylmethoxycarbonyl amino acid synthesis, with optimal conditions typically requiring initial cooling to 0-5°C followed by gradual warming to room temperature [9] [11]. Elevated temperature synthesis has gained attention for improving reaction kinetics, with studies demonstrating successful coupling at temperatures up to 100°C [12]. However, temperature elevation must be balanced against potential side reactions and protecting group stability [12].
The influence of pH on reaction efficiency has been extensively studied, with optimal conditions typically maintained between pH 9-10 [9]. Lower pH values result in incomplete conversion, while excessive alkalinity can lead to premature fluorenylmethoxycarbonyl deprotection [9]. The biphasic reaction system requires vigorous stirring to ensure proper mixing between organic and aqueous phases [2].
Base selection significantly impacts both reaction yield and product purity [9]. Sodium carbonate and sodium bicarbonate represent the most commonly employed bases, with sodium carbonate providing higher reactivity but potentially causing side reactions [9]. The stoichiometry of base addition requires careful optimization, with studies showing that sub-stoichiometric amounts can improve selectivity while maintaining adequate conversion [12].
Solvent system composition affects both reaction rate and product isolation [9]. The traditional water/dioxane system provides good solvation for both reactants and products [2]. Alternative solvent combinations including dimethylformamide/water have shown promise for specific applications [9]. The addition of small amounts of water to organic solvent systems can enhance enantioselectivity in related fluorenylmethoxycarbonyl amino acid separations [18].
Parameter | Standard Conditions | Optimized Conditions | Effect on Yield | Effect on Purity |
---|---|---|---|---|
Temperature | 25°C | 0-5°C initial, 25°C final | +15% | +20% |
pH | 8-9 | 9-10 | +10% | +15% |
Solvent Ratio | H2O/Dioxane (1:1) | H2O/Dioxane (1:2) | +8% | +5% |
Base Equivalents | 2.2 eq | 1.1 eq | +12% | +18% |
Reaction Time | 16 h | 12 h | +5% | +3% |
Concentration | 0.1 M | 0.2 M | +7% | +10% |
Reagent purity significantly influences reaction outcomes, with studies demonstrating the importance of using freshly prepared solutions [22]. Coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N'-diisopropylcarbodiimide require careful handling to prevent decomposition [9]. The stability of activated intermediates depends on water content, with optimal performance achieved at controlled moisture levels [12].
Industrial scale synthesis of fluorenylmethoxycarbonyl-protected amino acids presents unique challenges related to mixing efficiency, heat transfer, and waste management [17]. Traditional solid-phase peptide synthesis methods face limitations when scaled beyond laboratory quantities due to the heterogeneous nature of the reaction mixture [17]. Alternative approaches such as solution-phase synthesis with auxiliary purification have shown promise for large-scale production [17].
Equipment requirements vary significantly with production scale, ranging from standard laboratory glassware for small-scale synthesis to specialized automated systems for industrial production [17]. Jacketed reactors with precise temperature control become essential for pilot-scale operations, while multi-vessel systems with automated control are required for commercial production [19]. The transition from batch to continuous flow processing offers advantages in terms of heat transfer, mixing efficiency, and process control [19].
Mixing considerations become increasingly important at larger scales, with mechanical stirring systems required to ensure adequate mass transfer in biphasic reaction systems [17]. High-shear mixers may be necessary for pilot and production scales to achieve uniform mixing between organic and aqueous phases [17]. Continuous flow systems eliminate many mixing challenges by providing consistent residence time and improved heat transfer [19].
Heat management presents significant challenges during scale-up, particularly for exothermic deprotection reactions [21]. Adequate cooling capacity must be available to maintain temperature control during fluorenylmethoxycarbonyl deprotection steps [21]. Heat exchangers and automated temperature control systems become essential for industrial-scale operations [17].
Scale | Equipment Required | Mixing Efficiency | Temperature Control | Waste Reduction (%) | Cost per gram ($) | Cycle Time (h) |
---|---|---|---|---|---|---|
Laboratory (0.1 mmol) | Standard glassware | Manual stirring | Ice bath/heating mantle | 0 | 50-100 | 24-48 |
Pilot (1-5 mmol) | Jacketed reactor | Overhead stirrer | Circulating bath | 20-30 | 20-40 | 16-24 |
Production (>10 mmol) | Multi-vessel system | High-shear mixer | Automated control | 40-60 | 10-20 | 8-16 |
Industrial (>100 mmol) | Automated plant | Continuous flow | Heat exchangers | 70-95 | 5-10 | 4-8 |
Waste reduction strategies have become increasingly important for industrial synthesis, with recent developments achieving up to 95% reduction in organic waste streams [13] [17]. The implementation of wash-free synthesis protocols eliminates solvent-intensive washing steps, significantly reducing environmental impact [13]. Advanced purification techniques such as aqueous extraction can replace traditional chromatographic separations [17].
Process analytical technology enables real-time monitoring of critical parameters during scale-up [19]. In-line analytics including resin solvation data and ultraviolet absorption monitoring provide immediate feedback on reaction progress [19]. These capabilities allow for process optimization and quality control throughout the synthesis campaign [19].
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid presents unique challenges compared to standard fluorenylmethoxycarbonyl-protected amino acids due to its increased steric hindrance and higher molecular weight [1]. Comparative studies with related compounds such as fluorenylmethoxycarbonyl-alanine, fluorenylmethoxycarbonyl-valine, and fluorenylmethoxycarbonyl-leucine reveal significant differences in coupling efficiency and aggregation tendencies [15].
Molecular weight considerations play a crucial role in synthetic strategy selection, with the target compound having a molecular weight of 381.5 g/mol compared to 311.3 g/mol for fluorenylmethoxycarbonyl-alanine [1]. This increased molecular weight contributes to reduced solubility in common organic solvents and increased aggregation tendency during synthesis [15]. The presence of bulky dimethyl substitution at the 4-position creates additional steric hindrance that affects both coupling efficiency and deprotection kinetics [2].
Coupling efficiency studies demonstrate that 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid achieves 75-85% coupling efficiency compared to 95-98% for fluorenylmethoxycarbonyl-alanine [15]. This reduced efficiency necessitates longer coupling times and potentially multiple coupling cycles to achieve complete conversion [15]. The increased aggregation tendency requires careful optimization of solvent systems and reaction conditions [7].
Deprotection kinetics for the target compound show prolonged reaction times compared to standard amino acids [18]. While fluorenylmethoxycarbonyl-alanine and fluorenylmethoxycarbonyl-valine typically undergo complete deprotection within 2-5 minutes, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid requires 10-15 minutes for complete fluorenylmethoxycarbonyl removal [18]. This extended reaction time may be attributed to steric hindrance around the protected amino group [18].
Compound | Molecular Weight | Coupling Efficiency (%) | Aggregation Tendency | Solubility (DMF) | Deprotection Time (min) | Cost Relative to Ala |
---|---|---|---|---|---|---|
Fluorenylmethoxycarbonyl-Ala-OH | 311.3 | 95-98 | Low | High | 2-5 | 1.0 |
Fluorenylmethoxycarbonyl-Val-OH | 339.4 | 90-95 | Low | High | 2-5 | 1.2 |
Fluorenylmethoxycarbonyl-Leu-OH | 353.4 | 85-92 | Medium | Medium | 5-10 | 1.5 |
Fluorenylmethoxycarbonyl-Ile-OH | 353.4 | 80-88 | Medium | Medium | 5-10 | 1.5 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid | 381.5 | 75-85 | High | Low-Medium | 10-15 | 3.5-5.0 |
Cost considerations significantly favor standard amino acids, with 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid costing 3.5-5.0 times more than fluorenylmethoxycarbonyl-alanine [15]. This increased cost reflects both the complexity of synthesis and lower demand compared to standard building blocks [15]. Economic analysis suggests that specialized synthesis protocols may be justified only for specific applications requiring the unique structural features of this amino acid [17].
Chromatographic separation studies reveal distinct retention characteristics for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid compared to standard fluorenylmethoxycarbonyl amino acids [18]. The compound exhibits longer retention times on both zwitterionic and anion-exchanger type chiral stationary phases [18]. These separation characteristics can be advantageous for analytical applications but may complicate purification during synthesis [18].
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid exhibits distinct conformational characteristics that are fundamentally influenced by both the fluorenylmethoxycarbonyl protecting group and the unique 4,4-dimethyl substitution pattern. The molecular formula C₂₃H₂₇NO₄ with a molecular weight of 381.47 g/mol represents a sterically demanding structure that significantly impacts its three-dimensional arrangement [1].
The compound exists as a chiral molecule with a stereogenic center at the C2 position of the hexanoic acid backbone. The (S)-configuration is most commonly employed in peptide synthesis applications to maintain compatibility with natural L-amino acid sequences [1]. The Standard InChI Key HJPHGMRCOLEUAR-UHFFFAOYSA-N provides unique identification of this specific stereoisomer [1].
The fluorenylmethoxycarbonyl moiety adopts a characteristic planar conformation, with the fluorenyl ring system maintaining rigid planarity due to its fused aromatic structure [2] [3]. Crystallographic analysis of related fluorenylmethoxycarbonyl-protected amino acids reveals that the fluorenyl group preferentially adopts a trans orientation relative to the urethane carbonyl functionality [2]. This arrangement minimizes steric interactions while optimizing π-π stacking interactions characteristic of fluorenyl systems [2].
The 4,4-dimethyl substitution introduces significant conformational constraints through steric bulk at the gamma position of the hexanoic chain. This tertiary carbon center CCC(C)(C)CC creates a branched structure that restricts rotational freedom around the C3-C4 bond [4] [5]. The geminal dimethyl groups adopt a tetrahedral geometry around C4, with C-C-C bond angles approaching 109.5° in the unstrained conformation [4].
Molecular mechanics calculations indicate that the dihedral angles within the fluorenylmethoxycarbonyl-amino moiety follow established patterns: ω₀ ≈ 180°±15°, θ₁ ≈ 180°±15°, θ₂ ≈ 180°±30°, and θ₃ ≈ 180°±20° [2] [3]. These values reflect the lower conformational flexibility of the Fmoc group compared to other protecting groups such as Z-benzyloxycarbonyl [2].
The carboxylic acid terminus maintains standard geometry with C-O bond lengths of approximately 1.31 Å for the carbonyl oxygen and 1.21 Å for the hydroxyl oxygen [1]. The carboxyl group can exist in both syn and anti conformations relative to the amino acid backbone, with the anti conformation generally preferred due to reduced steric interactions [1].
Computational analysis using density functional theory (DFT) methods provides detailed insights into the three-dimensional conformational landscape of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid. B3LYP/6-31G(d,p) level calculations have been extensively validated for amino acid derivatives and provide reliable geometries for fluorenylmethoxycarbonyl-protected compounds [6] [7].
Molecular dynamics simulations reveal that the compound adopts a relatively rigid conformation compared to simpler amino acid derivatives. The fluorenyl moiety acts as a conformational anchor, restricting rotation around the N-C(fluorenyl) bond due to the bulky aromatic system [8] [9]. The potential energy surface as a function of key torsion angles shows multiple local minima separated by energy barriers of 2-4 kcal/mol [2].
The 4,4-dimethyl substitution significantly impacts the conformational ensemble by introducing additional steric constraints. Ramachandran plot analysis of the backbone dihedral angles φ and ψ indicates a preference for extended conformations rather than folded structures, primarily due to the steric bulk of both the Fmoc group and the dimethyl substitution [8] [10].
Solvent effects play a crucial role in determining the preferred conformations. Implicit solvent models using the SMD parametrization demonstrate that aqueous environments favor conformations where the polar carboxyl and carbamate groups are maximally solvated [6] [7]. The hydrophobic fluorenyl ring and alkyl chains tend to minimize contact with water, leading to compact conformations in polar solvents [11] [9].
Quantum mechanical calculations identify hydrogen bonding patterns that stabilize specific conformers. The O=C-NH functionality of the carbamate group participates in intramolecular hydrogen bonds with the carboxylic acid terminus when geometrically feasible [2] [12]. The N-H proton can form hydrogen bonds with the carbonyl oxygen of the carboxylic acid at distances of 2.1-2.3 Å [2].
Free energy calculations using molecular dynamics simulations indicate that the most stable conformers correspond to extended structures where the fluorenyl plane is approximately perpendicular to the hexanoic acid backbone [9]. The 4,4-dimethyl groups adopt staggered conformations relative to adjacent methylene carbons to minimize 1,3-diaxial interactions [4].
Computational analysis of 3D conformers reveals that the compound can adopt approximately 10-15 distinct low-energy conformations within 5 kcal/mol of the global minimum [2] [13]. These conformers differ primarily in the orientation of the fluorenyl group and the conformation of the hexanoic acid chain. The 4,4-dimethyl substitution reduces the number of accessible conformers by approximately 30-40% compared to the unsubstituted analogue [4].
The 4,4-dimethyl substitution exerts profound effects on both the molecular stability and chemical reactivity of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid. This tertiary carbon center introduces significant steric bulk that fundamentally alters the compound's conformational dynamics and chemical behavior [4] [14].
Thermodynamic stability is enhanced through the reduction of conformational entropy. The geminal dimethyl groups restrict rotation around the C3-C4 and C4-C5 bonds, effectively lowering the number of accessible conformational states [14] [15]. This entropic stabilization contributes approximately 1-2 kcal/mol to the overall molecular stability compared to linear alkyl chains [4].
The steric environment created by the 4,4-dimethyl substitution provides protection against enzymatic degradation. Peptidases and proteases exhibit reduced activity toward substrates containing branched alkyl chains at the γ-position [14]. This metabolic stability is particularly advantageous in biological applications where prolonged peptide half-life is desired [14].
Chemical reactivity is significantly influenced by the electron-donating effect of the methyl groups. The 4,4-dimethyl substitution increases electron density at the adjacent carbon centers through hyperconjugation and inductive effects [4]. This electronic perturbation affects the pKa of the carboxylic acid group, typically lowering it by 0.1-0.2 units compared to the unsubstituted analogue [4].
Coupling reactions in peptide synthesis are affected by the steric hindrance imposed by the dimethyl groups. Carbodiimide-mediated coupling shows reduced reaction rates due to restricted access to the carboxyl carbon [14]. Activation energy barriers for amide bond formation are typically elevated by 2-3 kcal/mol, requiring longer reaction times or higher temperatures [14].
The 4,4-dimethyl substitution influences hydrogen bonding patterns by altering the spatial arrangement of potential donor and acceptor sites. Intramolecular hydrogen bonds between the carbamate NH and carboxyl oxygen are destabilized due to geometric constraints imposed by the bulky substituents [2]. This effect reduces the tendency for β-turn formation in peptide sequences [14].
Hydrophobic interactions are enhanced by the increased lipophilicity contributed by the additional methyl groups. The calculated LogP value increases by approximately 0.6-0.8 units compared to the unsubstituted analogue [4]. This enhanced hydrophobicity affects solubility in aqueous media and membrane permeability properties [14].
Oxidative stability is improved through the stabilization of the tertiary carbon center. The 4,4-dimethyl substitution provides protection against oxidation at the γ-position, which is a common degradation pathway for amino acid derivatives [14]. This chemical stability is particularly important during storage and handling of the compound [14].
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid occupies a unique position within the family of fluorenylmethoxycarbonyl-protected amino acids used in peptide synthesis. Structural comparison with established analogues reveals distinctive features that influence its synthetic utility and peptide incorporation characteristics [16] [17].
Fmoc-Leucine represents the most structurally similar standard amino acid, featuring a branched aliphatic side chain with the molecular formula C₂₁H₂₃NO₄ and molecular weight 353.41 g/mol [18]. The key difference lies in the positioning and nature of the branching: leucine contains an isobutyl side chain (4-methylpentanoic backbone), while the target compound features 4,4-dimethyl substitution on a hexanoic backbone [18] [1]. This difference results in enhanced steric bulk and reduced conformational flexibility for the target compound [1].
Fmoc-5,5-dimethylhexanoic acid, sharing the identical molecular formula C₂₃H₂₇NO₄, provides an isomeric comparison where the dimethyl substitution occurs at the δ-position rather than the γ-position [1]. This positional isomerism results in significantly different conformational preferences and steric interactions with the amino acid backbone [1]. The 5,5-dimethyl analogue exhibits greater conformational freedom around the β and γ carbons compared to the 4,4-dimethyl variant [1].
Fmoc-Phenylalanine, with molecular formula C₂₄H₂₁NO₄ and molecular weight 387.43 g/mol, represents a aromatic analogue that provides insight into π-π stacking interactions [19] [12]. While both compounds contain bulky substituents, the phenyl ring of phenylalanine participates in favorable π-π interactions with the fluorenyl moiety, whereas the 4,4-dimethyl groups provide purely steric effects [19] [11].
Coupling efficiency in solid-phase peptide synthesis varies significantly among these analogues. Fmoc-Leucine typically achieves >98% coupling yields under standard conditions, while the 4,4-dimethyl analogue requires extended reaction times and shows reduced yields of 85-92% due to steric hindrance [17] [20]. Fmoc-Phenylalanine demonstrates intermediate coupling efficiency at 94-97% yields [19].
Deprotection kinetics under standard piperidine conditions also differ among analogues. Fmoc removal from the 4,4-dimethyl compound proceeds at similar rates to other aliphatic derivatives, as the substitution is remote from the Fmoc attachment site [16] [17]. This contrasts with Fmoc-Phenylalanine, where π-π interactions can stabilize the Fmoc group and slow deprotection rates [16].
Peptide properties resulting from incorporation of these analogues show distinct characteristics. Peptides containing the 4,4-dimethyl residue exhibit enhanced proteolytic stability and altered secondary structure preferences compared to those with standard amino acids [14]. The increased hydrophobicity and conformational restriction contribute to β-sheet breaking properties and reduced aggregation tendencies [14] [21].